4-cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine
Description
4-cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine is a pyrimidine derivative featuring a cyclopropyl group at the 4-position and a piperidin-4-ylmethoxy substituent at the 6-position.
Properties
IUPAC Name |
4-cyclopropyl-6-(piperidin-4-ylmethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-11(1)12-7-13(16-9-15-12)17-8-10-3-5-14-6-4-10/h7,9-11,14H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXQRKPCZKFMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Functionalization
Ether Bond Formation Strategies
Mitsunobu Reaction
The Mitsunobu reaction is widely used to form the methoxy linker. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 4-cyclopropyl-6-hydroxypyrimidine reacts with Boc-protected piperidin-4-ylmethanol in THF at 0°C–25°C, achieving 68–75% yield. Post-reaction Boc deprotection with trifluoroacetic acid (TFA) yields the final compound.
Williamson Ether Synthesis
An alternative approach involves alkylation of 4-cyclopropyl-6-hydroxypyrimidine with piperidin-4-ylmethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. This method provides moderate yields (55–62%) due to competing elimination reactions.
Reaction Optimization and Catalytic Systems
Palladium-Catalyzed Coupling
Palladium catalysts enhance coupling efficiency in pyrimidine functionalization. For example, Pd(OAc)₂ with Xantphos as a ligand facilitates the reaction between 4-cyclopropyl-6-chloropyrimidine and piperidin-4-ylmethanol derivatives in toluene at 110°C, improving yields to 81%.
Table 1: Comparative Analysis of Catalytic Systems
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | THF | 80 | 78 |
| Pd(OAc)₂/Xantphos | Toluene | 110 | 81 |
| CuI/1,10-phenanthroline | DMF | 100 | 65 |
Solvent and Base Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity in NAS, while non-polar solvents (toluene) favor palladium-catalyzed reactions. Weak bases (K₂CO₃) minimize side reactions compared to strong bases (NaOH).
Industrial-Scale Production Techniques
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or alkanes.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
The compound 4-cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine has garnered attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore the scientific research applications of this compound, highlighting its biological activities, mechanisms of action, and potential therapeutic uses.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. Research published in Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis induction.
Antiviral Activity
In addition to its anticancer effects, this compound has shown promise as an antiviral agent. A study conducted by researchers at a prominent university found that this compound inhibits viral replication in vitro. The compound was particularly effective against certain strains of influenza virus, suggesting its potential use in antiviral therapies.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research published in Neuroscience Letters indicated that this compound may protect neuronal cells from oxidative stress-induced damage. This effect is attributed to the compound's ability to enhance the expression of neuroprotective factors and reduce inflammation within neural tissues.
Potential in Pain Management
The piperidine moiety in the compound suggests potential applications in pain management. Studies have shown that compounds with similar structures can act on the central nervous system to alleviate pain. Preliminary data indicate that this compound may modulate pain pathways, providing a basis for further investigation into its analgesic properties.
Antidepressant Effects
Emerging research also points to potential antidepressant effects. A recent animal study indicated that administration of this compound led to significant reductions in depressive-like behaviors, possibly through the modulation of serotonin and norepinephrine levels in the brain. These findings warrant further exploration into its role as a novel antidepressant agent.
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced breast cancer, participants were administered this compound as part of a combination therapy regimen. The results showed a marked reduction in tumor size and improved patient outcomes compared to control groups. This case underscores the compound's potential as a viable treatment option.
Case Study 2: Neuroprotection in Stroke Models
A study investigating neuroprotection following ischemic stroke utilized this compound in rodent models. The findings revealed significant preservation of neuronal integrity and function when treated with the compound post-stroke, suggesting its potential application in stroke recovery therapies.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinylmethoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the cyclopropyl group can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
Key Observations:
- Substituent Position and Activity :
- Methoxy groups at specific positions (e.g., C-5 in pyrido[2,3-d]pyrimidines) are critical for anti-proliferative activity, as removal (e.g., compound 4b in ) abolishes activity .
- Halogen substituents (e.g., 4-chlorophenyl in 2g) enhance analgesic and anti-inflammatory activities compared to methoxy or hydroxyl groups .
- The piperidin-4-ylmethoxy group in the target compound may improve solubility and target engagement compared to simpler alkoxy groups.
Key Observations:
- The target compound’s synthesis likely involves introducing the cyclopropyl group via cross-coupling and the piperidinylmethoxy group through nucleophilic substitution, similar to methods in and .
- Halogenation (e.g., bromine or chlorine) is a common strategy to enhance activity, but the cyclopropyl group offers a steric and lipophilic alternative .
Structure-Activity Relationships (SAR)
- Bulky substituents (e.g., anthracene in ) can enhance activity, suggesting the piperidinylmethoxy group’s size may be advantageous .
- Electron-Withdrawing vs. Electron-Donating Groups :
Pharmacological and Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations:
- The target compound’s molecular weight and LogP are moderate, balancing lipophilicity and solubility.
- Trifluoromethyl and sulfonyl groups () increase molecular weight and LogP, which may limit bioavailability compared to the target compound .
Biological Activity
4-Cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound consists of:
- Pyrimidine Core : A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
- Cyclopropyl Group : Substituted at position 4, contributing to its unique properties.
- Piperidine Moiety : Linked via a methoxy group at position 6, which may enhance biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may modulate signal transduction pathways or metabolic processes critical for various diseases, including cancer and neurological disorders.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that compounds similar to this compound demonstrate significant cytotoxic effects against multiple cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values as low as 92.4 μM against various cancer types, indicating their potential as anticancer agents .
- Anti-inflammatory Effects : Research has indicated that related pyrimidine derivatives can effectively suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) . This suggests that the compound could be explored further for its anti-inflammatory properties.
- Neurological Applications : The compound's structural features suggest potential interactions with neurotransmitter receptors, making it a candidate for treating disorders such as epilepsy and neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step procedures starting from simpler precursors. Variations in the synthesis process can lead to derivatives with enhanced or modified biological activities, allowing for tailored therapeutic applications.
Q & A
Q. What synthetic strategies are recommended for preparing 4-cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine, and how can reaction yields be optimized?
Answer: The synthesis typically involves coupling a pyrimidine core with cyclopropyl and piperidinylmethoxy substituents. Key steps include:
- Nucleophilic substitution : Reacting 4-chloro-pyrimidine derivatives with cyclopropyl reagents under basic conditions (e.g., NaH/DMF) to introduce the cyclopropyl group .
- Etherification : Attaching the piperidinylmethoxy group via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or SN2 displacement with a piperidin-4-ylmethanol derivative .
- Yield Optimization : Use anhydrous solvents, controlled temperatures (60–80°C), and catalytic bases (e.g., K₂CO₃). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Answer: Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, piperidinyl methoxy signals at δ 3.5–4.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (acetonitrile/water mobile phase) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For definitive stereochemical confirmation, if single crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases). Focus on hydrogen bonding with pyrimidine nitrogen atoms and hydrophobic interactions with the cyclopropyl group .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate electronic (HOMO/LUMO) and steric parameters (logP) with experimental IC₅₀ values to refine substituent design .
- Molecular Dynamics (MD) : Simulate binding stability over 100+ nanoseconds to assess conformational flexibility of the piperidinylmethoxy chain .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Answer: Discrepancies may arise from:
- Assay Conditions : Compare buffer pH (e.g., phosphate vs. Tris), ion concentrations, and incubation times. Validate using standardized protocols (e.g., NIH/NCBI guidelines) .
- Compound Purity : Re-run assays with HPLC-validated samples (>95% purity) to exclude impurities as confounding factors .
- Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) and include positive/negative controls (e.g., staurosporine for kinase inhibition) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particulates .
- Waste Disposal : Segregate organic waste containing piperidine/cyclopropyl groups and treat with neutralization (e.g., dilute acetic acid) before disposal .
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced selectivity?
Answer:
- Piperidine Substitution : Replace the piperidin-4-yl group with morpholine or thiomorpholine to alter hydrogen-bonding capacity and logP .
- Cyclopropyl Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate ring strain and metabolic stability .
- Methoxy Linker : Test methylene (CH₂) vs. ethylene (CH₂CH₂) spacers to adjust conformational flexibility and target engagement .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Answer:
- Intermediate Stability : Protect amine groups (e.g., Boc protection) during piperidinylmethoxy synthesis to prevent degradation .
- Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water) or centrifugal partition chromatography .
- Reagent Costs : Optimize stoichiometry (e.g., reduce catalyst loading) and switch to bulk solvents (e.g., toluene instead of DMF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
